Home > Products > Screening Compounds P94024 > Somapacitan [WHO-DD]
Somapacitan [WHO-DD] - 1338578-34-9

Somapacitan [WHO-DD]

Catalog Number: EVT-10954046
CAS Number: 1338578-34-9
Molecular Formula: C54H95N13O20S2
Molecular Weight: 1310.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Somapacitan, also known as NNC0195-0092, is a growth hormone analog indicated to treat adults with growth hormone deficiency. This human growth hormone analog differs by the creation of an albumin binding site, and prolonging the effect so that it requires weekly dosing rather than daily. Somapacitan was granted FDA approval on 28 August 2020.
Overview

Somapacitan, marketed under the brand name Sogroya, is a long-acting recombinant human growth hormone (rhGH) derivative developed by Novo Nordisk A/S. It is primarily indicated for the treatment of growth hormone deficiency in adults and children, allowing for once-weekly subcutaneous administration. The compound is characterized by a single amino acid substitution and an albumin-binding moiety that extends its half-life, making it a significant advancement in hormone replacement therapy .

Source

Somapacitan was developed by Novo Nordisk and received approval from the U.S. Food and Drug Administration on August 28, 2020. It is classified as an orphan drug in the European Union due to its application in treating rare conditions associated with growth hormone deficiency .

Classification

Somapacitan falls under the category of growth hormone receptor agonists. Its classification includes:

  • Type: Hormone
  • Synonyms: Albumin-binding somatropin, Growth hormone derivative
  • Therapeutic Areas: Growth hormone deficiency in both adults and children .
Synthesis Analysis

Methods

The synthesis of somapacitan involves recombinant DNA technology, where the genetic code for human growth hormone is modified to introduce a single amino acid substitution at position 101 (L101C). This modification allows for the attachment of a hydrophilic spacer and an albumin-binding moiety through chemical conjugation. The albumin binding enhances the pharmacokinetic profile by prolonging the half-life of the hormone in circulation .

Technical Details

  1. Recombinant DNA Technology: The gene encoding human growth hormone is cloned into expression vectors.
  2. Cell Culture: The modified gene is expressed in host cells (commonly Chinese hamster ovary cells) to produce the protein.
  3. Purification: The synthesized protein undergoes purification processes such as chromatography to isolate somapacitan from other cellular components.
  4. Characterization: The final product is characterized using techniques like mass spectrometry and HPLC to ensure purity and structural integrity .
Molecular Structure Analysis

Structure

Somapacitan has a complex molecular structure characterized by:

  • Molecular Formula: C1038H1610N273O319S9
  • Molecular Weight: Approximately 23.3 kDa
  • Structural Features: It includes a single amino acid substitution (L101C) and an albumin-binding moiety that facilitates its prolonged action in the body .

Data

The structural modifications contribute to its pharmacological properties, allowing it to mimic endogenous growth hormone while providing a longer duration of action compared to traditional formulations.

Chemical Reactions Analysis

Reactions

Somapacitan primarily undergoes non-covalent interactions with serum albumin, which significantly alters its pharmacokinetics. The binding to albumin reduces renal clearance and increases systemic circulation time.

Technical Details

  1. Binding Mechanism: Somapacitan binds to albumin through hydrophobic interactions, which stabilizes the molecule in the bloodstream.
  2. Elimination Pathway: The complex formed with albumin protects somapacitan from proteolytic degradation, resulting in a half-life suitable for weekly dosing regimens .
Mechanism of Action

Somapacitan acts as an agonist at the growth hormone receptor, mimicking the physiological effects of natural growth hormone. Upon administration:

  1. Receptor Binding: Somapacitan binds to growth hormone receptors on target tissues.
  2. Signal Transduction: This binding activates intracellular signaling pathways that lead to increased production of insulin-like growth factor 1 (IGF-1), which mediates many of the anabolic effects associated with growth hormone.
  3. Physiological Effects: The resultant increase in IGF-1 levels promotes growth and metabolic functions, enhancing lean body mass while reducing fat mass .
Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Somapacitan is typically presented as a clear, colorless solution for injection.
  • Solubility: It is soluble in water due to its hydrophilic nature imparted by the albumin-binding moiety.

Chemical Properties

  • Stability: The compound exhibits stability under recommended storage conditions (refrigerated).
  • pH Range: The formulation is typically buffered to maintain a physiological pH range.

Relevant Data or Analyses

Stability studies indicate that somapacitan maintains its efficacy over extended periods when stored correctly, which is crucial for patient compliance and treatment outcomes .

Applications

Somapacitan is primarily used in clinical settings for:

  • Growth Hormone Deficiency Treatment: It provides an effective alternative to daily injections, improving patient adherence due to its once-weekly administration schedule.
  • Pediatric Applications: Research indicates its efficacy in children with growth disorders related to insufficient growth hormone levels.

Additionally, ongoing studies are exploring its potential applications in other conditions related to metabolic dysfunctions and short stature due to various etiologies .

Properties

CAS Number

1338578-34-9

Product Name

Somapacitan [WHO-DD]

IUPAC Name

(2S)-5-[2-[2-[2-[[(2S)-1-amino-6-[[2-[(2R)-2-amino-2-carboxyethyl]sulfanylacetyl]amino]-1-oxohexan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-[[(4S)-4-carboxy-4-[[2-[2-[2-[4-[16-(2H-tetrazol-5-yl)hexadecanoylsulfamoyl]butanoylamino]ethoxy]ethoxy]acetyl]amino]butanoyl]amino]-5-oxopentanoic acid

Molecular Formula

C54H95N13O20S2

Molecular Weight

1310.5 g/mol

InChI

InChI=1S/C54H95N13O20S2/c55-39(52(76)77)37-88-38-50(74)57-25-15-14-17-40(51(56)75)60-48(72)35-86-32-30-85-29-27-59-45(69)23-21-41(53(78)79)61-46(70)24-22-42(54(80)81)62-49(73)36-87-33-31-84-28-26-58-44(68)20-16-34-89(82,83)65-47(71)19-13-11-9-7-5-3-1-2-4-6-8-10-12-18-43-63-66-67-64-43/h39-42H,1-38,55H2,(H2,56,75)(H,57,74)(H,58,68)(H,59,69)(H,60,72)(H,61,70)(H,62,73)(H,65,71)(H,76,77)(H,78,79)(H,80,81)(H,63,64,66,67)/t39-,40-,41-,42-/m0/s1

InChI Key

VTUYEWRWJTWXPQ-IWWWZYECSA-N

Canonical SMILES

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)NC(CCC(=O)NC(CCC(=O)NCCOCCOCC(=O)NC(CCCCNC(=O)CSCC(C(=O)O)N)C(=O)N)C(=O)O)C(=O)O

Isomeric SMILES

C(CCCCCCCC1=NNN=N1)CCCCCCCC(=O)NS(=O)(=O)CCCC(=O)NCCOCCOCC(=O)N[C@@H](CCC(=O)N[C@@H](CCC(=O)NCCOCCOCC(=O)N[C@@H](CCCCNC(=O)CSC[C@@H](C(=O)O)N)C(=O)N)C(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.